molecular formula C14H17BrO B1271396 2-Bromo-1-(4-cyclohexylphenyl)ethanone CAS No. 99433-28-0

2-Bromo-1-(4-cyclohexylphenyl)ethanone

Cat. No.: B1271396
CAS No.: 99433-28-0
M. Wt: 281.19 g/mol
InChI Key: JMCBGXFQNHCVBY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-cyclohexylphenyl)ethanone: is an organic compound with the molecular formula C14H17BrO and a molecular weight of 281.19 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with a cyclohexyl group. It is commonly used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-cyclohexylphenyl)ethanone typically involves the bromination of 1-(4-cyclohexylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Reaction Time: 1-3 hours

    Solvent: Acetic acid or carbon tetrachloride

The reaction proceeds via the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-cyclohexylphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(4-cyclohexylphenyl)ethanol.

    Oxidation: Formation of 4-cyclohexylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-(4-cyclohexylphenyl)ethanone has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of advanced materials and polymers with specific properties.

    Biological Studies: Employed in biochemical assays and studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-cyclohexylphenyl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of different functional groups. The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

2-Bromo-1-(4-cyclohexylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Cyclohexylphenyl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-phenylethanone: Lacks the cyclohexyl group, resulting in different steric and electronic properties.

    2-Bromo-1-(4-methylphenyl)ethanone: Contains a methyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its combination of a bromine atom and a cyclohexyl-substituted phenyl ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-bromo-1-(4-cyclohexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCBGXFQNHCVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373618
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99433-28-0
Record name 2-Bromo-1-(4-cyclohexylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99433-28-0
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Synthesis routes and methods I

Procedure details

50 Parts of 4′-cyclohexylacetophenone was dissolved in 250 parts of chloroform, After cooled to 0° C., 40 parts of bromine was added dropwise thereto. After the reaction, the mixture was washed with 5% aqueous NaHSO3 solution, with 2% aqueous K2CO3 solution and with water, organic layer obtained was concentrated to obtain 60 parts of 2-bromo-4′-cyclohexylacetophenone.
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Synthesis routes and methods II

Procedure details

p-cyclohexylphenyl methyl ketone is reacted with bromine in a non-polar solvent to produce the corresponding p-cyclohexylphenacyl bromide. Reaction of this reactive alpha-bromo ketone with commercially available thioacetamide in an protic solvent such as methanol with heat affords the corresponding 2-methyl-4-(4-cyclohexylphenylthiazole. N-Alkylation of this thiazole with [methoxy(polyethylene)n-1]ethyl chloride (where n is from 19 to 24) in aprotic solvents such as dimethylformamide and heat readily forms the corresponding methochioride product, which is also named either N-[methoxy(polyethylene)n-1]ethyl-2-methyl-4-(4-cyclohexylphenypthiazolium chloride or 3-[methoxy(polyethylene)n-1]ethyl-2-methyl-4-(4-cyclohexylphenyl)thiazolium chloride. Reaction of this thiazolium chloride with (N,N-dimethyl)amino benzaldehyde in a protic solvent such as methanol with a basic catalyst such as piperidine and heat then produces the desired 4-(4-cyclohexylphenyl)-2-(N,N-diethylaminostyryl)-3-[methoxy(polyethylene)n-1]ethylthiazolinm chloride, which can also be named 4-(4-cyclohexylphenyl)-2-[2-(4-dimethylaminophenyl)vinyl]-3-[methoxy(polyethylene)n-1]ethylthiazol-3-ium chloride. In all of the above reactions n is from 19 to 24.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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